molecular formula C14H14N2O5 B10868308 2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid

Cat. No.: B10868308
M. Wt: 290.27 g/mol
InChI Key: MXQJKEOPUKVZDZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a 3,4-dimethoxybenzyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. This is followed by oxidation and further functional group modifications to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

Scientific Research Applications

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key metabolic enzymes or interference with signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is unique due to its combination of a pyrimidine ring and a dimethoxybenzyl group, providing distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N2O5/c1-20-10-4-3-8(5-11(10)21-2)6-12-15-7-9(14(18)19)13(17)16-12/h3-5,7H,6H2,1-2H3,(H,18,19)(H,15,16,17)

InChI Key

MXQJKEOPUKVZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O)OC

Origin of Product

United States

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